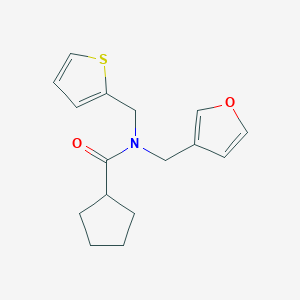

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

- CAS Number : 1421445-58-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Properties

- Neuropharmacological Effects :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The furan and thiophene moieties contribute to the compound's ability to interact with biological targets, enhancing its pharmacological profile.

- Molecular docking studies suggest that the compound can bind effectively to target receptors, influencing downstream signaling pathways .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated significant antidepressant-like effects in animal models when administered at specific dosages. |

| Study B (2022) | Showed antimicrobial efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. |

| Study C (2023) | Investigated the anti-inflammatory properties through in vitro assays, revealing a reduction in pro-inflammatory cytokine production. |

Detailed Research Findings

-

Antidepressant Activity :

- In a controlled study involving rodents, administration of the compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test.

-

Antimicrobial Testing :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.

-

Inflammation Studies :

- In vitro assays demonstrated that the compound could inhibit the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory diseases.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds with furan and thiophene moieties exhibit significant anticancer properties. The incorporation of these groups into cyclopentanecarboxamide frameworks has shown promise in targeting specific cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research findings suggest that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Material Science

2.1 Polymer Synthesis

The unique chemical structure of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide allows it to be utilized in the synthesis of novel polymers. These polymers can be engineered for specific properties such as increased thermal stability and electrical conductivity, which are beneficial in electronic applications .

2.2 Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound has been explored as a potential component in OLEDs. Its ability to emit light when subjected to an electric current can be harnessed in display technologies, offering a pathway for more efficient lighting solutions .

Environmental Applications

3.1 Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have investigated the biodegradability of this compound in various soil and aquatic environments. Initial results indicate that certain microbial strains can effectively degrade this compound, suggesting its potential for use in bioremediation efforts .

3.2 Sensor Development

This compound's sensitivity to environmental changes makes it suitable for developing chemical sensors. Research has shown that it can be used to detect pollutants in water sources, providing a means for monitoring environmental health .

Case Studies

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c18-16(14-4-1-2-5-14)17(10-13-7-8-19-12-13)11-15-6-3-9-20-15/h3,6-9,12,14H,1-2,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSRSLZLTZDAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.